molecular formula C23H25N9O3S B606836 BEBT-908 CAS No. 1235449-52-1

BEBT-908

Cat. No.: B606836
CAS No.: 1235449-52-1
M. Wt: 507.573
InChI Key: TWJZFXHSPBBPNI-UHFFFAOYSA-N
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Description

BEBT-908 is a novel dual-target inhibitor that simultaneously targets phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC). This compound has shown significant potential in the treatment of various cancers, particularly relapsed or refractory diffuse large B-cell lymphoma (r/r DLBCL). This compound is designed to disrupt critical signaling pathways in cancer cells, leading to their death and enhancing the efficacy of immunotherapy .

Preparation Methods

The synthesis of BEBT-908 involves multiple steps, including the selective inhibition of PI3K and HDAC. The synthetic route typically includes the following steps:

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

BEBT-908 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically intermediates that are further processed to yield the final compound .

Scientific Research Applications

BEBT-908 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a tool to study the inhibition of PI3K and HDAC, providing insights into the mechanisms of these enzymes.

    Biology: In biological research, this compound is used to study cell signaling pathways and the effects of dual inhibition on cancer cells.

    Medicine: In medicine, this compound is being investigated as a potential treatment for various cancers, including r/r DLBCL and primary central nervous system lymphoma. .

Comparison with Similar Compounds

BEBT-908 is unique in its dual-targeting approach, which sets it apart from other compounds that target either PI3K or HDAC alone. Similar compounds include:

    PI3K Inhibitors: Compounds like idelalisib and copanlisib target PI3K but do not inhibit HDAC.

    HDAC Inhibitors: Compounds like vorinostat and romidepsin target HDAC but do not inhibit PI3K.

Compared to these single-target inhibitors, this compound offers a synergistic effect by simultaneously targeting both PI3K and HDAC, leading to enhanced anti-tumor activity and improved therapeutic outcomes .

Properties

IUPAC Name

N-hydroxy-2-[methyl-[[2-[6-(methylamino)pyridin-3-yl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]amino]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N9O3S/c1-24-18-4-3-14(10-25-18)20-28-17-9-16(36-19(17)21(29-20)32-5-7-35-8-6-32)13-31(2)23-26-11-15(12-27-23)22(33)30-34/h3-4,9-12,34H,5-8,13H2,1-2H3,(H,24,25)(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJZFXHSPBBPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)C2=NC3=C(C(=N2)N4CCOCC4)SC(=C3)CN(C)C5=NC=C(C=N5)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N9O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235449-52-1
Record name BEBT-908
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235449521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BEBT-908 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ7TD3X4ZJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the molecular targets of BEBT-908 and how does this dual inhibition contribute to its anticancer activity?

A1: this compound is a dual inhibitor targeting both Phosphoinositide 3-kinase (PI3K) and Histone deacetylases (HDACs) [, ]. This dual targeting mechanism is crucial for its potent anticancer effects.

    Q2: How does this compound induce immunogenic ferroptosis, and how does this mechanism potentiate cancer immunotherapy?

    A2: Research indicates that this compound triggers immunogenic ferroptosis in cancer cells through a multi-step process []:

      Q3: What types of cancers have shown sensitivity to this compound in preclinical studies?

      A3: Preclinical studies have demonstrated that this compound exhibits potent antitumor activity against various cancer types. These include:

      • Diffuse large B-cell lymphoma (DLBCL) []
      • Primary central nervous system lymphoma (PCNSL) []

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